molecular formula C7H6O3Se B13677532 Methyl 5-formylselenophene-2-carboxylate

Methyl 5-formylselenophene-2-carboxylate

Cat. No.: B13677532
M. Wt: 217.09 g/mol
InChI Key: DTZUNMFNGCSJPD-UHFFFAOYSA-N
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Description

Methyl 5-formylselenophene-2-carboxylate: is an organoselenium compound with the molecular formula C7H6O3Se. It is a derivative of selenophene, a five-membered aromatic ring containing selenium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formylselenophene-2-carboxylate typically involves the formylation of selenophene derivatives. One common method is the Vilsmeier-Haack reaction, where selenophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The resulting formylated selenophene is then esterified with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formylselenophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 5-formylselenophene-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex selenophene derivatives, which are valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, selenophene derivatives, including this compound, are investigated for their potential biological activities. These compounds exhibit antioxidant, anticancer, and antimicrobial properties, making them promising candidates for drug development .

Industry: In the industrial sector, this compound is explored for its potential use in the production of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of Methyl 5-formylselenophene-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. It may also inhibit the growth of cancer cells by inducing apoptosis and interfering with cell proliferation pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties. Selenium’s larger atomic size and lower electronegativity compared to sulfur and oxygen result in different reactivity patterns and potential biological activities. This makes this compound a valuable compound for exploring new chemical reactions and developing novel materials and drugs .

Properties

Molecular Formula

C7H6O3Se

Molecular Weight

217.09 g/mol

IUPAC Name

methyl 5-formylselenophene-2-carboxylate

InChI

InChI=1S/C7H6O3Se/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3

InChI Key

DTZUNMFNGCSJPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C([Se]1)C=O

Origin of Product

United States

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